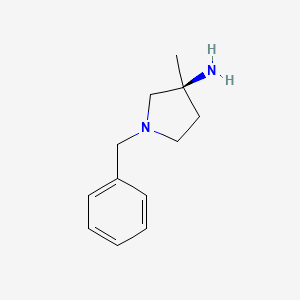

(S)-1-Benzyl-3-methylpyrrolidin-3-amine

Description

Significance of Chiral Amines as Versatile Building Blocks in Asymmetric Synthesis

Chiral amines are fundamental building blocks in asymmetric synthesis, a field focused on the selective creation of one of a pair of enantiomers. Enantiomers, or non-superimposable mirror images of a molecule, can have vastly different biological activities. Consequently, the ability to produce a single enantiomer of a drug is of paramount importance in the pharmaceutical industry. mdpi.com Chiral amines are frequently incorporated into the final structure of active pharmaceutical ingredients (APIs) or employed as catalysts and auxiliaries to control the stereochemical outcome of a reaction. conicet.gov.ar Their utility stems from their ability to form transient chiral complexes with reactants, effectively guiding the reaction pathway to yield the desired stereoisomer with high selectivity. nih.gov

Amino alcohols, a related class of compounds, have also been used extensively in asymmetric synthesis as both chiral ligands and auxiliaries. conicet.gov.arunr.edu.ar The development of cost-effective catalysts that exhibit high reactivity and enantioselectivity remains an active area of research. conicet.gov.ar

Overview of Pyrrolidine (B122466) Scaffolds in Advanced Chemical Research and Development

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry and natural product synthesis. uran.ua Its prevalence is due to a combination of factors, including its conformational rigidity, which helps to properly orient substituents for optimal interaction with biological targets, and its favorable physicochemical properties, which can enhance drug-like characteristics such as solubility and bioavailability. Numerous approved drugs and biologically active natural products feature the pyrrolidine core, highlighting its significance. whiterose.ac.uk Furthermore, the pyrrolidine framework serves as a versatile template for the development of organocatalysts, which are small organic molecules that can accelerate chemical reactions with high stereoselectivity. mdpi.com

Contextualization of (S)-1-Benzyl-3-methylpyrrolidin-3-amine within the Landscape of Chiral Amine Chemistry

This compound is a specific chiral amine that embodies the key features of this important class of molecules. Its structure is characterized by a pyrrolidine ring, a chiral quaternary center at the 3-position, a primary amine group, and an N-benzyl protecting group. The benzyl (B1604629) group can be readily removed, allowing for further functionalization of the pyrrolidine nitrogen. guidechem.com This compound and its analogs are valuable intermediates in the synthesis of more complex molecules, including potential therapeutic agents. For instance, related 3-aminopyrrolidine (B1265635) derivatives are key structural components in various biologically active compounds. researchgate.net The synthesis of enantiomerically pure 3-aminopyrrolidines has been an area of significant research interest. google.com The specific stereochemistry and substitution pattern of this compound make it a valuable tool for creating chiral molecules with a high degree of stereochemical control.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These data are essential for its application in chemical synthesis, dictating the appropriate reaction conditions and purification methods.

| Property | Value |

| Molecular Formula | C12H18N2 |

| Molecular Weight | 190.29 g/mol |

| CAS Number | 1187733-66-8 |

| Appearance | Data not available |

| Boiling Point | Data not available |

| Density | Data not available |

Note: Experimental physical properties for this specific compound are not widely reported in the available literature. Related compounds such as 1-Benzyl-3-(methylamino)pyrrolidine have a reported boiling point of 107 °C at 2.3 mmHg and a density of 0.99 g/mL. chemimpex.com 1-Benzyl-3-pyrrolidinone has a boiling point of 110 °C and a density of 1.07 g/mL at 25 °C. sigmaaldrich.comsigmaaldrich.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H18N2 |

|---|---|

Molecular Weight |

190.28 g/mol |

IUPAC Name |

(3S)-1-benzyl-3-methylpyrrolidin-3-amine |

InChI |

InChI=1S/C12H18N2/c1-12(13)7-8-14(10-12)9-11-5-3-2-4-6-11/h2-6H,7-10,13H2,1H3/t12-/m0/s1 |

InChI Key |

GMZNKWUBDUKXRX-LBPRGKRZSA-N |

Isomeric SMILES |

C[C@@]1(CCN(C1)CC2=CC=CC=C2)N |

Canonical SMILES |

CC1(CCN(C1)CC2=CC=CC=C2)N |

Origin of Product |

United States |

Synthetic Methodologies for S 1 Benzyl 3 Methylpyrrolidin 3 Amine

Evolution of Synthetic Strategies for Pyrrolidine (B122466) Ring Construction

The construction of the pyrrolidine ring has evolved significantly over the decades. Early strategies often relied on the functionalization of pre-existing pyrrolidine rings derived from natural sources, such as proline and hydroxyproline. mdpi.com These methods, while effective, were limited by the inherent substitution patterns of the starting materials.

Classical approaches to de novo synthesis involved intramolecular cyclization reactions, such as the nucleophilic substitution of γ-haloamines or the reductive amination of γ-dicarbonyl compounds. While foundational, these methods often resulted in racemic mixtures, necessitating challenging chiral resolution steps to isolate the desired enantiomer.

The demand for enantiomerically pure compounds spurred the development of more sophisticated strategies. The use of the "chiral pool," employing readily available chiral molecules like amino acids and carbohydrates as starting materials, became a prominent method to introduce stereochemistry from the outset. mdpi.com More recently, the field has been revolutionized by the advent of asymmetric catalysis. Both transition-metal catalysis and organocatalysis have provided powerful tools for the enantioselective and diastereoselective construction of the pyrrolidine core, offering high efficiency and stereocontrol, often in a more atom-economical fashion than previous methods. nih.govmdpi.com These modern catalytic approaches, including powerful cascade reactions, now allow for the creation of complex, multi-substituted chiral pyrrolidines from simple acyclic precursors. acs.org

Enantioselective Synthesis Approaches to (S)-1-Benzyl-3-methylpyrrolidin-3-amine

Achieving the specific (S)-configuration at the C3 quaternary stereocenter of 1-Benzyl-3-methylpyrrolidin-3-amine requires precise stereocontrol. Chemists have developed several enantioselective strategies to tackle this challenge, which can be broadly categorized into chiral pool synthesis, asymmetric catalysis, and diastereoselective routes.

Chiral Pool Synthesis Utilizing Natural Precursors (e.g., L-Aspartic Acid and Derivatives)

Chiral pool synthesis leverages the inherent stereochemistry of naturally occurring molecules to build complex chiral targets. L-Aspartic acid, with its defined (S)-stereocenter, is an ideal and commonly used starting material for the synthesis of chiral 3-aminopyrrolidine (B1265635) derivatives. nih.govresearchgate.net

A general, though multi-step, approach starting from (S)-aspartic acid involves the initial protection of the amine and carboxylic acid functionalities, followed by the formation of a cyclic anhydride (B1165640) or succinimide. The key challenge lies in introducing the methyl group and the second nitrogen functionality at the C3 position to create the quaternary center. One conceptual pathway involves the conversion of one of the carboxylic acid groups into a methyl group and the other into the pyrrolidine nitrogen, while the side-chain carboxyl group is transformed into the amino group. A versatile reported synthesis starting from (S)-aspartic acid leads to (S)-1-benzyl-3-p-toluenesulfonylaminopyrrolidine, which serves as a key intermediate that can be further elaborated. researchgate.net While direct synthesis of the 3-methyl-3-amino target from this specific precursor is not explicitly detailed, it provides a foundational chiral intermediate.

| Precursor | Key Transformation Steps | Target Core Structure | Reference(s) |

| (S)-Aspartic Acid | Protection, Cyclization to Succinimide, Reductions | (S)-3-Aminopyrrolidine Scaffold | researchgate.net |

| (R)-Aspartic Acid | N-alkylation, Esterification, Dieckmann Condensation | Chiral 3-pyrrolidinylisoxazoles | nih.gov |

This table represents generalized strategies from the chiral pool; specific yields and conditions vary widely based on the exact reaction sequence and target.

Asymmetric Catalysis in the Formation of the Pyrrolidine Core

Asymmetric catalysis offers a more direct and often more efficient route to chiral pyrrolidines by creating the key stereocenter during the ring-forming step.

Intramolecular hydroamination, where an amine adds across an alkene within the same molecule, is a powerful, atom-economical method for forming N-heterocycles. When catalyzed by a chiral transition-metal complex, this reaction can proceed with high enantioselectivity. While direct asymmetric hydroamination to form a 3,3-disubstituted pyrrolidine is challenging, related transition-metal-catalyzed processes like cycloadditions and cascade reactions have proven effective.

For instance, palladium-catalyzed [3+2] cycloaddition of trimethylenemethane (TMM) with imines is a well-established method for synthesizing substituted pyrrolidines. nih.gov By using chiral phosphoramidite (B1245037) ligands, this reaction can be rendered highly enantioselective. A related strategy involves a one-pot cascade combining an asymmetric nitro-Mannich reaction with a subsequent gold-catalyzed allene (B1206475) hydroamination, which has been used to produce highly enantioenriched trisubstituted pyrrolidines. acs.org These methods provide a framework for constructing the chiral pyrrolidine ring, which could be adapted for the synthesis of the target compound.

| Catalytic System | Reaction Type | Product Type | Enantioselectivity (ee) | Reference(s) |

| Pd(OAc)₂ / Chiral Ligand | [3+2] Cycloaddition | Substituted Pyrrolidines | Up to 98% | nih.gov |

| Organocatalyst + AuCl(IPr) | Nitro-Mannich/Hydroamination | Trisubstituted Pyrrolidines | 85–96% | acs.org |

Organocatalysis, the use of small chiral organic molecules to catalyze asymmetric transformations, has emerged as a third pillar of catalysis. Proline and its derivatives are particularly effective in catalyzing reactions via enamine or iminium ion intermediates, leading to the formation of chiral pyrrolidines. nih.govbeilstein-journals.org

A significant breakthrough directly relevant to the target compound is the development of organocatalytic asymmetric cascade reactions to create pyrrolidines with a stereogenic quaternary center at the C3 position. rsc.org In one reported methodology, an N-Tosyl aminomethyl enone reacts with a trans-α-cyano-α,β-unsaturated ketone in the presence of a Cinchona alkaloid-derived bifunctional amino-squaramide catalyst. This cascade reaction proceeds through a Michael addition followed by an intramolecular cyclization to construct the highly functionalized pyrrolidine ring with excellent diastereo- and enantioselectivity. Although the substituents differ from the target molecule, this work demonstrates a viable organocatalytic strategy for creating the challenging C3-quaternary amine stereocenter.

| Organocatalyst | Reaction Type | Yield | Diastereomeric Ratio (dr) | Enantioselectivity (ee) | Reference(s) |

| Cinchonidine-Squaramide | Michael/Cyclization Cascade | Up to 94% | >20:1 | Up to 97% | rsc.org |

| Diarylprolinol Silyl Ether | Michael Addition | Varies | - | Up to 85% | beilstein-journals.org |

Diastereoselective Synthetic Routes to Access the (S)-Configuration

Diastereoselective synthesis involves using a chiral auxiliary or a pre-existing stereocenter in the substrate to control the formation of a new stereocenter. This approach can be highly effective for constructing specific diastereomers of the target molecule.

One powerful method is the asymmetric multicomponent reaction. For example, a TiCl₄-catalyzed reaction between an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent can afford highly substituted pyrrolidine derivatives as a single diastereomer. acs.orgnih.govnih.gov The stereochemistry of the final product is directed by the chiral dihydrofuran starting material.

Another approach involves the diastereoselective cyclization of an acyclic precursor containing one or more stereocenters. The stereochemical information in the starting material biases the transition state of the cyclization, leading to the preferential formation of one diastereomer of the cyclic product. By carefully choosing the chiral precursor, it is possible to direct the synthesis towards the desired (S)-configuration of the final pyrrolidine product.

| Strategy | Key Features | Stereocontrol | Reference(s) |

| Multicomponent Reaction | TiCl₄-catalyzed coupling of 3 chiral components | Single diastereomer formed | acs.orgnih.govnih.gov |

| Three-Component Reaction | Yb(OTf)₃-catalyzed reaction of aldehyde, amine, and cyclopropanediester | High diastereoselectivity for cis-pyrrolidines | organic-chemistry.org |

Key Reaction Steps and Intermediate Compounds in the Synthesis of this compound

The synthesis of this compound, a chiral tertiary amine featuring a quaternary stereocenter, requires a carefully designed synthetic strategy to control the stereochemistry at the C-3 position. The methodologies employed typically involve the sequential or concerted construction of the pyrrolidine ring and the installation of the key functional groups.

Strategic Cyclization Reactions for Pyrrolidine Ring Closure

The formation of the pyrrolidine core is a fundamental step in the synthesis. Several strategic cyclization reactions can be employed to construct this five-membered nitrogen heterocycle. The choice of strategy often depends on the availability of starting materials and the point at which the stereocenter is established.

Common methods for pyrrolidine ring synthesis include:

1,3-Dipolar Cycloaddition: This is a powerful method for constructing five-membered heterocycles. nih.gov The reaction between an azomethine ylide and an appropriately substituted alkene can generate a highly functionalized pyrrolidine ring. acs.orgmdpi.com For the target molecule, a strategy could involve a cycloaddition that creates a precursor to the 3-amino-3-methyl substitution pattern.

Intramolecular Cyclization: These reactions involve forming the ring from an acyclic precursor that already contains the necessary atoms. Examples include:

Reductive Amination: An intramolecular reaction of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine can yield a pyrrolidine derivative. mdpi.com

Intramolecular C-H Amination: Copper- or iron-catalyzed reactions can effect the cyclization of an alkyl azide (B81097) or amine onto an unactivated C(sp³)-H bond to form the pyrrolidine ring. organic-chemistry.org

Hofmann–Löffler Reaction: This reaction involves the cyclization of an N-halogenated amine under acidic conditions to form a pyrrolidine ring through a radical-mediated intramolecular hydrogen atom transfer. wikipedia.org

Ring Contraction of Pyridines: Photochemical-promoted ring contraction of pyridines with silylborane can produce pyrrolidine derivatives, offering a novel approach from readily available starting materials. nih.govresearchgate.net

A plausible synthetic route could commence with the construction of an N-benzylated pyrrolidinone ring system, which serves as a versatile intermediate for the subsequent introduction of the C-3 substituents. For instance, the reaction of itaconic acid with benzylamine (B48309) can produce 1-benzyl-5-oxopyrrolidine-3-carboxylic acid, a key intermediate. uran.ua

| Cyclization Strategy | Description | Key Intermediates |

| 1,3-Dipolar Cycloaddition | Reaction of an azomethine ylide with an alkene to form the pyrrolidine ring. nih.govacs.org | Azomethine ylide, substituted alkene |

| Intramolecular Reductive Amination | Cyclization of a 1,4-dicarbonyl compound with a primary amine. mdpi.com | γ-Keto-aldehyde, primary amine |

| Michael Addition/Cyclization | Reaction of an amine with an α,β-unsaturated ester followed by cyclization. | α,β-unsaturated ester, primary amine |

| Itaconic Acid Route | Condensation of itaconic acid with benzylamine. uran.ua | Itaconic acid, Benzylamine |

Stereocontrolled Introduction of the Methyl Group at C-3

Establishing the chiral quaternary center at the C-3 position with the correct (S)-configuration is the most critical challenge in the synthesis. This can be achieved through either asymmetric synthesis or by resolution of a racemic mixture.

One common strategy involves the stereoselective α-alkylation of a 3-substituted pyrrolidine precursor. For example, starting with an N-protected 3-pyrrolidinone, a chiral auxiliary can be used to direct the enantioselective methylation at the C-3 position. Alternatively, a prochiral enolate of an N-benzyl-3-oxopyrrolidine derivative could be methylated using a chiral phase-transfer catalyst or a chiral ligand-metal complex to induce stereoselectivity.

Another approach involves the use of a chiral starting material that already contains the desired stereochemistry, such as derivatives of L-aspartic acid. researchgate.net The synthesis can be designed to build the pyrrolidine ring around the existing chiral center. The introduction of a methyl group at C-3 has been noted to improve the metabolic stability of some pyrrolidine-based compounds. nih.gov

| Method | Description | Reagents/Conditions |

| Asymmetric Alkylation | Enantioselective methylation of a C-3 prochiral enolate. | Chiral auxiliary, chiral base, or chiral phase-transfer catalyst with methyl iodide. |

| From Chiral Pool | Synthesis starting from an enantiomerically pure precursor like L-aspartic acid. researchgate.net | L-aspartic acid derivatives. |

| Diastereoselective Addition | Addition of a methyl organometallic reagent to a chiral imine or related derivative at C-3. | MeLi or MeMgBr on a substrate with a chiral auxiliary. |

Selective Introduction of the Primary Amine Functionality at C-3

Once the methyl group is installed, the primary amine must be introduced at the same C-3 position. The method for this transformation is highly dependent on the functional group present at C-3 in the intermediate.

From a Carbonyl Group (Ketone): If the intermediate is a 3-methyl-3-pyrrolidinone derivative, several methods can be used:

Strecker Synthesis: This involves the reaction of the ketone with an ammonia source and a cyanide source (e.g., trimethylsilyl (B98337) cyanide) to form an α-aminonitrile, which is then reduced to the primary amine.

Reductive Amination: The ketone can be converted to an oxime or imine, followed by stereoselective reduction to yield the amine.

From a Carboxylic Acid Group: If the synthesis proceeds through an intermediate like 1-benzyl-3-methyl-pyrrolidine-3-carboxylic acid, the carboxylic acid can be converted to the amine via:

Curtius Rearrangement: The carboxylic acid is converted to an acyl azide, which then rearranges upon heating to an isocyanate, followed by hydrolysis to the amine. A key step in one potential pathway involves the Curtius rearrangement mediated by sodium nitrite (B80452) and trifluoroacetic acid on an appropriate acylhydrazide. researchgate.net

From a Hydroxyl Group: An intermediate such as 1-benzyl-3-methyl-3-pyrrolidinol could be used. The hydroxyl group can be converted to an amine via:

Mitsunobu Reaction: Reaction with hydrazoic acid or a protected amine equivalent (e.g., phthalimide) under Mitsunobu conditions, followed by deprotection/reduction.

Nucleophilic Substitution: Conversion of the alcohol to a good leaving group (e.g., tosylate or mesylate), followed by substitution with an azide and subsequent reduction.

Stereoselective N-Alkylation with Benzyl (B1604629) Moieties

The benzyl group on the pyrrolidine nitrogen is a key structural feature. This group is typically introduced via N-alkylation using a benzyl halide (e.g., benzyl bromide) or a related electrophile. This reaction is generally straightforward and high-yielding.

The timing of the N-benzylation step is a strategic consideration.

Early Stage: Benzylamine can be used as a starting material in the ring-forming reaction, thereby incorporating the benzyl group from the outset. uran.ua This is often efficient as it protects the nitrogen throughout the synthesis.

Late Stage: The benzyl group can be added towards the end of the synthesis to a pre-formed pyrrolidine ring. This might be advantageous if the benzyl group interferes with earlier steps or if a different N-substituent is desired for intermediate transformations.

The reaction itself—a nucleophilic substitution on the benzyl halide by the pyrrolidine nitrogen—does not typically affect the stereocenter at C-3, provided that the reaction conditions are not harsh enough to cause epimerization.

| Timing | Reagent | Conditions | Advantage |

| Early Stage | Benzylamine | Condensation with a dicarbonyl compound or Michael acceptor. | Nitrogen is protected from the start. uran.ua |

| Late Stage | Benzyl bromide or chloride | A base (e.g., K₂CO₃, Et₃N) in a polar aprotic solvent (e.g., ACN, DMF). | Allows for more flexible synthetic design. |

Resolution of Racemic Intermediates (if applicable to chiral induction pathway)

If the synthetic pathway does not employ an enantioselective method to establish the C-3 stereocenter, the result will be a racemic mixture of (R)- and this compound. To obtain the desired (S)-enantiomer, a resolution step is necessary.

The most common method for resolving racemic amines is through the formation of diastereomeric salts using a chiral resolving agent. libretexts.org

Salt Formation: The racemic amine is treated with an enantiomerically pure chiral acid, such as (+)-tartaric acid, (-)-dibenzoyl-L-tartaric acid (L-DBTA), or (R)-(-)-mandelic acid. nih.govgoogle.com This reaction forms a mixture of two diastereomeric salts.

Separation: Diastereomers have different physical properties, including solubility. By carefully choosing the solvent and conditions, one of the diastereomeric salts can be selectively crystallized from the solution. rsc.org

Liberation of the Amine: The separated diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to neutralize the chiral acid and liberate the enantiomerically pure free amine. google.com

| Resolving Agent | Procedure | Outcome |

| L-Dibenzoyl-tartaric acid (L-DBTA) | The racemic amine is mixed with L-DBTA in a suitable solvent (e.g., methanol, ethanol). The less soluble diastereomeric salt ((S)-amine-L-DBTA) precipitates and is isolated by filtration. google.com | Isolation of the (S)-enantiomer after basification. |

| (R)-Mandelic Acid | Similar to the above, the racemic amine is treated with (R)-mandelic acid to form diastereomeric salts that are separated by fractional crystallization. nih.gov | Separation of (R) and (S) enantiomers. |

Optimization of Synthetic Pathways: Considerations for Enantioselectivity, Chemical Yield, and Process Scalability

Optimizing the synthesis of this compound is crucial for its practical application, focusing on maximizing efficiency, purity, and cost-effectiveness.

Enantioselectivity: The primary goal is to develop a highly enantioselective synthesis to avoid the often low-yielding and labor-intensive process of classical resolution. rsc.org This involves fine-tuning asymmetric reactions by screening chiral catalysts, ligands, solvents, and reaction temperatures to achieve the highest possible enantiomeric excess (ee). An ideal synthesis would generate the (S)-enantiomer with >99% ee directly.

Chemical Yield: Each step in the synthetic sequence must be optimized to maximize the chemical yield. This includes optimizing reaction parameters such as stoichiometry, concentration, temperature, and reaction time. Efficient purification methods, such as crystallization over chromatography, are preferred to minimize product loss, especially on a larger scale.

Process Scalability: A laboratory-scale synthesis may not be directly transferable to large-scale production. Scalability requires consideration of:

Cost and Availability of Reagents: Starting materials and catalysts should be inexpensive and readily available in bulk.

Safety: Potentially hazardous reagents (e.g., azides, strong reducing agents like LiAlH₄) or exothermic reactions must be managed with appropriate engineering controls.

Operational Simplicity: The process should involve a minimal number of steps and avoid complex or sensitive procedures, such as cryogenic conditions or anhydrous techniques, where possible. Telescope reactions (one-pot processes) can significantly improve efficiency by reducing the number of workup and isolation steps. nih.gov

An optimized, scalable process would likely favor a catalytic asymmetric approach for establishing the key stereocenter, followed by robust and high-yielding transformations to complete the synthesis.

Stereochemical Considerations and Elucidation of S 1 Benzyl 3 Methylpyrrolidin 3 Amine

Rationale for the Specific (S)-Configuration at the Pyrrolidine (B122466) C-3 Stereocenter

The deliberate synthesis of a single enantiomer, such as the (S)-configuration of 1-Benzyl-3-methylpyrrolidin-3-amine, is a cornerstone of modern stereoselective synthesis. The rationale for isolating or synthesizing this specific stereoisomer is primarily driven by its intended application, which often falls into two main categories: as a chiral building block in asymmetric synthesis or as a pharmacologically active agent.

In the realm of asymmetric synthesis, chiral amines are frequently employed as catalysts or chiral auxiliaries. The (S)-configuration at the C-3 position dictates a specific three-dimensional arrangement of the substituents, which can effectively control the stereochemical outcome of a chemical reaction. By creating a chiral environment, the amine can direct the approach of a reactant to a prochiral substrate, leading to the preferential formation of one enantiomer of the product. The benzyl (B1604629) group on the nitrogen and the methyl and amino groups at the C-3 position contribute to the steric and electronic environment that influences this stereoselective control.

From a pharmacological perspective, the biological activity of a chiral molecule is often highly dependent on its stereochemistry. Enantiomers of a drug can exhibit significantly different potencies, with one enantiomer being therapeutically active while the other may be inactive or even exert toxic effects nih.govresearchgate.net. This stereoselectivity arises from the specific interactions between the chiral drug molecule and its biological target, such as an enzyme or a receptor, which is itself a chiral entity. Therefore, the synthesis of the (S)-enantiomer of 1-Benzyl-3-methylpyrrolidin-3-amine is likely aimed at achieving a desired biological response that is specific to this particular stereoisomer. Research on related 3-aminopyrrolidine (B1265635) derivatives has shown their potential as antagonists for chemokine receptors, highlighting the importance of specific stereoisomers for therapeutic activity nih.gov.

Impact of Stereochemistry on Molecular Conformation and Reactivity Profiles

The stereochemistry at the C-3 position of the pyrrolidine ring in (S)-1-Benzyl-3-methylpyrrolidin-3-amine has a profound impact on its three-dimensional structure and, consequently, its chemical reactivity. The five-membered pyrrolidine ring is not planar and exists in a variety of puckered conformations, often described as "envelope" or "twist" forms. The substituents on the ring will preferentially occupy either pseudo-axial or pseudo-equatorial positions to minimize steric strain.

For the (S)-enantiomer, the benzyl, methyl, and amino groups at the stereogenic center will adopt a specific spatial arrangement. This fixed stereochemistry influences the conformational equilibrium of the pyrrolidine ring. The bulky benzyl group on the nitrogen atom will also have a significant effect on the ring's conformation and the accessibility of the nitrogen's lone pair of electrons.

The conformation of the molecule directly impacts its reactivity. For instance, the accessibility of the lone pairs of electrons on both the pyrrolidine nitrogen and the primary amine nitrogen at C-3 will be influenced by the orientation of the substituents. This can affect the nucleophilicity and basicity of the amine groups. In reactions where the amine acts as a nucleophile, the steric hindrance around the nitrogen atom, dictated by the (S)-configuration, will play a crucial role in the reaction's feasibility and rate. Furthermore, intramolecular interactions, such as hydrogen bonding between the amino group and the pyrrolidine nitrogen, could be conformation-dependent and thus influenced by the stereochemistry at C-3. The reactivity of tertiary amines within pyrrolidine rings can be influenced by such conformational factors acs.orgresearchgate.net.

Advanced Spectroscopic and Chromatographic Methods for Stereochemical Assignment and Enantiomeric Purity Determination

The confirmation of the absolute configuration and the determination of the enantiomeric purity of this compound are critical for its use in stereoselective applications. Several advanced analytical techniques are employed for this purpose.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful and widely used technique for separating enantiomers eijppr.comcsfarmacie.cznih.gov. The separation is based on the differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times. For a compound like 1-Benzyl-3-methylpyrrolidin-3-amine, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective eijppr.com. The choice of the mobile phase, which typically consists of a mixture of an alkane (like hexane) and an alcohol (like isopropanol or ethanol), is crucial for achieving optimal separation.

| Chiral Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Retention Time (S)-enantiomer (min) | Retention Time (R)-enantiomer (min) | Resolution (Rs) |

|---|---|---|---|---|---|

| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (90:10) | 1.0 | 8.5 | 10.2 | 2.1 |

| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol (85:15) | 0.8 | 12.1 | 14.5 | 2.5 |

This table presents hypothetical data for illustrative purposes.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for stereochemical analysis. While enantiomers have identical NMR spectra in an achiral solvent, their signals can be resolved in the presence of a chiral solvating agent (CSA) nih.govnih.govresearchgate.net. The CSA forms transient diastereomeric complexes with the enantiomers, which have different magnetic environments and thus distinct NMR signals. The ratio of the integrals of these signals directly corresponds to the enantiomeric ratio. Common CSAs for amines include chiral acids like (R)-(-)-α-methoxyphenylacetic acid or derivatives of 1,1'-bi-2-naphthol (BINOL) nih.gov.

| Chiral Solvating Agent | Observed Proton | Chemical Shift (δ) of (S)-enantiomer (ppm) | Chemical Shift (δ) of (R)-enantiomer (ppm) | Δδ (ppm) |

|---|---|---|---|---|

| (R)-(-)-α-Methoxyphenylacetic acid | N-CH₂-Ph | 3.65 | 3.68 | 0.03 |

| (S)-BINOL | C-CH₃ | 1.22 | 1.25 | 0.03 |

This table presents hypothetical data for illustrative purposes.

Mass spectrometry (MS) is generally not capable of distinguishing between enantiomers directly. However, when coupled with a chiral separation technique like chiral HPLC (LC-MS) or by using chiral derivatizing agents, it can be a powerful tool for identifying and quantifying enantiomers.

Applications of S 1 Benzyl 3 Methylpyrrolidin 3 Amine As a Chiral Building Block and Ligand

Utility as a Chiral Building Block in the Synthesis of Complex Organic Molecules

The enantiomerically pure pyrrolidine (B122466) ring system is a privileged scaffold in medicinal chemistry and materials science. The presence of a stereocenter and multiple functionalization points makes compounds like (S)-1-benzyl-3-methylpyrrolidin-3-amine highly sought-after starting materials for the synthesis of more elaborate molecular architectures.

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. nih.govrsc.org Chiral building blocks containing the pyrrolidine moiety are instrumental in constructing these complex structures with high stereochemical control. For instance, (S)-3-aminopyrrolidine derivatives, synthesized from readily available chiral pool starting materials like L-aspartic acid, provide a reliable entry to enantiomerically pure compounds. researchgate.net The primary amine and the tertiary amine within the (S)-1-benzyl-3-aminopyrrolidine scaffold can be selectively manipulated to build fused or spirocyclic heterocyclic systems.

The synthesis of complex heterocyclic structures often involves multi-step sequences where the pyrrolidine ring acts as a foundational element. For example, the amino group can be acylated and then cyclized with a suitable dielectrophile to form bicyclic structures. The benzyl (B1604629) group on the nitrogen serves as a common protecting group that can be removed under hydrogenolysis conditions at a later stage of the synthesis, allowing for further diversification.

The synthesis of complex amines with defined stereochemistry is crucial for developing new catalysts, ligands, and biologically active molecules. nih.gov The this compound scaffold offers a versatile platform for creating a diverse array of functionalized amines. The primary amine at the C3 position can undergo a wide range of chemical transformations, including alkylation, arylation, amidation, and sulfonylation, to introduce new functional groups.

For example, reductive amination with aldehydes or ketones can introduce a variety of substituents on the primary amine, leading to the formation of secondary or tertiary amines with high diastereoselectivity, guided by the existing stereocenter. Palladium-catalyzed cross-coupling reactions can be employed to form C-N bonds, attaching aryl or heteroaryl moieties to the amine. nih.gov These advanced functionalized amines are valuable intermediates in drug discovery programs and for the development of novel materials.

Investigation of its Potential as a Chiral Ligand or Catalyst in Asymmetric Transformations

Chiral amines and their derivatives are extensively used as ligands for metal-catalyzed asymmetric reactions and as organocatalysts. The stereochemical information embedded in the chiral ligand is transferred to the substrate, enabling the formation of one enantiomer of the product in excess.

Derivatives of chiral 3-aminopyrrolidines have been explored as ligands in various enantioselective transformations. For example, lithium amides derived from chiral 3-aminopyrrolidines have been used as chiral auxiliaries in the asymmetric addition of alkyllithium compounds to aldehydes, affording enantiomeric excesses of up to 76%. researchgate.net The derivatization of the primary amine into amides, phosphines, or other coordinating groups can generate a library of ligands for screening in different asymmetric reactions, such as hydrogenations, cycloadditions, and cross-coupling reactions.

The following table illustrates the potential application of a chiral pyrrolidine-derived ligand in a palladium-catalyzed asymmetric cycloaddition, a reaction class where such scaffolds have proven effective. nih.gov

| Ligand Precursor | Reaction Type | Substrate | Product Yield | Enantiomeric Excess (ee) |

| Chiral Phosphoramidite (B1245037) derived from a pyrrolidine | [3+2] Cycloaddition | Benzylidene aniline | >95% | 87% |

This data is representative of what might be achieved with ligands derived from a chiral pyrrolidine scaffold and is based on analogous systems. nih.gov

The enantioselectivity of a reaction is highly dependent on the structure of the chiral ligand. Structure-activity relationship (SAR) studies are crucial for optimizing ligand design to achieve higher asymmetric induction. drugdesign.orgmdpi.com For ligands derived from this compound, key structural features that can be systematically varied include the substituents on the exocyclic amine and the nature of the protecting group on the ring nitrogen.

The steric and electronic properties of the substituents on the ligand can influence the geometry of the metal-ligand complex and, consequently, the facial selectivity of the substrate's approach to the catalytic center. For example, introducing bulky groups near the chiral center can create a more defined chiral pocket, leading to higher enantioselectivity. The methyl group at the C3 position in the target compound, as compared to its unmethylated analogue, would likely create a different steric environment around a coordinated metal, potentially altering the outcome of a catalyzed reaction. Computational modeling and experimental screening of a library of ligands with systematic structural modifications are powerful tools for elucidating these structure-activity relationships. dundee.ac.uk

Synthesis of Derivatives Incorporating the this compound Scaffold

The synthesis of derivatives of the this compound scaffold is essential for exploring its full potential as a chiral building block and ligand precursor. The primary amine is the most common site for derivatization.

Common derivatization strategies include:

Amide Formation: Reaction with acyl chlorides or carboxylic acids using coupling reagents to form chiral amides.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

Sulfonamide Formation: Reaction with sulfonyl chlorides.

Reductive Amination: Two-step or one-pot reaction with aldehydes or ketones in the presence of a reducing agent.

N-Arylation: Palladium- or copper-catalyzed coupling with aryl halides or boronic acids.

The synthesis of these derivatives allows for the fine-tuning of the molecule's properties for specific applications, such as solubility, coordinating ability, and steric bulk, which are critical for its performance as a ligand in asymmetric catalysis.

Derivatization Strategies for Expanding Molecular Diversity

The primary amino group of this compound is a key handle for chemical modification, allowing for the introduction of a wide variety of functional groups to expand molecular diversity. These derivatization strategies are fundamental for structure-activity relationship (SAR) studies and for fine-tuning the pharmacological properties of lead compounds. Common strategies involve reactions such as acylation, sulfonylation, and reductive amination.

Acylation and Sulfonylation: The amine can readily react with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides, respectively. These reactions are robust and allow for the introduction of a vast range of substituents. For instance, reacting the amine with benzoyl chloride derivatives introduces an aromatic amide moiety, a common feature in many bioactive molecules. nih.gov Similarly, sulfonylation with reagents like dansyl chloride not only adds bulk but can also introduce a fluorescent tag for analytical purposes. nih.gov

Carbodiimide-Mediated Condensation: This method allows for the formation of amide bonds by coupling the amine with carboxylic acids. It is a milder alternative to using acyl chlorides and is particularly useful for complex substrates. nih.gov

Reductive Amination: The primary amine can undergo reductive amination with aldehydes or ketones to yield secondary or tertiary amines. This reaction is crucial for elongating side chains or introducing different alkyl or aryl groups, further diversifying the chemical space.

Schiff Base Formation: Reaction with aldehydes can form a stable Schiff base, a common derivatization technique used to improve the detection of amine-containing metabolites in analytical chemistry. nih.gov

These derivatization reactions enable chemists to systematically modify the structure of the parent molecule to optimize its interaction with a biological target.

| Reaction Type | Reagent Class | Example Reagent | Resulting Functional Group | Purpose in Drug Discovery |

|---|---|---|---|---|

| Acylation | Acyl Halides / Anhydrides | Benzoyl Chloride | Amide | Introduce diverse substituents, mimic peptide bonds. |

| Sulfonylation | Sulfonyl Chlorides | Dansyl Chloride | Sulfonamide | Introduce hydrogen-bond acceptors, modify solubility. nih.gov |

| Amide Coupling | Carboxylic Acids (+ Coupling Agent) | Acetic Acid + EDC/HOBt | Amide | Form amide bonds under mild conditions. nih.gov |

| Reductive Amination | Aldehydes / Ketones | Acetone | Secondary/Tertiary Amine | Introduce alkyl groups, modify basicity. |

Exploration of Scaffold-Based Analogs for Targeted Research (e.g., as intermediates for modulators of voltage-gated sodium channels or dopamine (B1211576) receptor ligands)

The chiral pyrrolidine scaffold is a cornerstone in the design of ligands for various receptors and ion channels, particularly within the central nervous system. nih.govuran.ua The specific stereochemistry and substitution pattern of the this compound scaffold make it an attractive starting point for synthesizing targeted analogs.

Intermediates for Modulators of Voltage-Gated Sodium Channels:

Voltage-gated sodium (NaV) channels are transmembrane proteins essential for the initiation and propagation of action potentials in excitable cells. nih.govfrontiersin.org Modulators of these channels are used clinically as anticonvulsants, antiarrhythmics, and local anesthetics. nih.gov The development of next-generation NaV channel modulators focuses on achieving subtype selectivity to improve efficacy and reduce side effects. nih.govnih.gov

Compounds featuring a benzylamino group have been identified as effective NaV channel modulators. nih.gov For example, the anticonvulsant drug Lacosamide possesses a benzylamino headgroup and is thought to enhance the slow inactivation of NaV channels. nih.gov The this compound scaffold provides the necessary structural components—a chiral center, a basic nitrogen atom, and a benzyl group—that can be elaborated upon to create novel, state-dependent NaV channel inhibitors. Its derivatization can lead to analogs that explore specific interactions within the channel's binding pocket, potentially leading to new therapeutics for pain or epilepsy. nih.gov

Intermediates for Dopamine Receptor Ligands:

Dopamine receptors, particularly the D2 and D3 subtypes, are critical targets for antipsychotic drugs and therapies for substance use disorders. nih.govnih.gov The pyrrolidine scaffold is a well-established pharmacophore in the design of potent dopamine receptor antagonists. nih.gov

Research has shown that substituted N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides are potent and stereoselective dopamine D2 receptor antagonists. nih.govresearchgate.net In these compounds, the chiral pyrrolidine core correctly orients the benzyl and substituted benzamide (B126) moieties for optimal receptor binding. The affinity for the D2 receptor is often confined to a single enantiomer, highlighting the importance of using chiral building blocks like this compound. nih.govresearchgate.net By using this building block, medicinal chemists can synthesize libraries of benzamide analogs to probe the structure-activity relationships at dopamine receptors, leading to the discovery of new antipsychotic agents. nih.gov The D3 receptor, which is implicated in reward and motivation, is also a key target, and novel ligands have been designed using similar chiral amine scaffolds to develop treatments for addiction. nih.gov

| Biological Target | Therapeutic Area | Role of Pyrrolidine Scaffold | Example Target Compound Class |

|---|---|---|---|

| Voltage-Gated Sodium (NaV) Channels | Epilepsy, Neuropathic Pain nih.gov | Provides a core structure with key pharmacophoric features (e.g., benzylamino group). nih.gov | State-dependent channel blockers |

| Dopamine D2/D3 Receptors | Schizophrenia, Substance Use Disorder nih.govnih.gov | Acts as a chiral scaffold to orient substituents for optimal receptor binding. nih.govresearchgate.net | Substituted Benzamides nih.gov |

Theoretical and Computational Studies on S 1 Benzyl 3 Methylpyrrolidin 3 Amine

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of (S)-1-Benzyl-3-methylpyrrolidin-3-amine. Methods like B3LYP with a 6-31G(d,p) basis set are commonly used to optimize the molecular geometry and to calculate a variety of electronic properties. aun.edu.egresearchgate.netepstem.net

These calculations can elucidate the distribution of electrons within the molecule, highlighting regions of high and low electron density. This is crucial for predicting sites susceptible to electrophilic or nucleophilic attack. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity.

Reactivity descriptors such as electronegativity, chemical hardness, and softness can be derived from the HOMO and LUMO energies, providing a quantitative measure of the molecule's reactivity. Furthermore, calculated atomic charges, such as Mulliken charges, can reveal the charge distribution on each atom, offering insights into intermolecular interactions. researchgate.net

Table 1: Calculated Electronic Properties of this compound (Illustrative Data) (Note: The following data is illustrative and based on typical values for similar molecules, as specific computational studies on this compound are not publicly available.)

| Property | Calculated Value |

|---|---|

| HOMO Energy | -5.8 eV |

| LUMO Energy | 0.9 eV |

| HOMO-LUMO Gap | 6.7 eV |

| Electronegativity (χ) | 2.45 eV |

| Chemical Hardness (η) | 3.35 eV |

Conformational Analysis and Molecular Dynamics Simulations of the Pyrrolidine (B122466) System

The pyrrolidine ring of this compound is not planar and can adopt various puckered conformations, often referred to as "envelope" or "twist" forms. Conformational analysis is essential to identify the most stable three-dimensional structures of the molecule. This can be achieved by systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformer.

Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. frontiersin.org By simulating the motions of the atoms under a given set of conditions (e.g., in a specific solvent at a certain temperature), MD can reveal the flexibility of the molecule and the transitions between different conformations. researchgate.net This is particularly important for understanding how the molecule might adapt its shape to interact with other molecules, such as in a solvent or at the active site of an enzyme. The simulations can track the fluctuations of bond lengths, bond angles, and dihedral angles, providing a detailed view of the molecule's internal dynamics.

Prediction and Quantification of Molecular Basicity (e.g., utilizing Conceptual Density Functional Theory and Information-Theoretic Approaches)

The basicity of this compound is primarily due to the lone pair of electrons on the nitrogen atoms. Computational methods can be used to predict the pKa value, which is a quantitative measure of basicity. Conceptual Density Functional Theory (DFT) provides a framework for relating basicity to fundamental electronic structure properties.

One common approach involves calculating the proton affinity, which is the negative of the enthalpy change for the gas-phase reaction of the molecule with a proton. By using thermodynamic cycles, the gas-phase basicity can be related to the pKa in a solution. Information-theoretic approaches can also be employed to analyze the electron density and predict the most likely site of protonation. These methods provide a detailed understanding of the factors that influence the basicity of the amine groups in the molecule.

Table 2: Predicted Basicity of Nitrogen Atoms in this compound (Illustrative Data) (Note: The following data is illustrative and based on typical values for similar molecules.)

| Nitrogen Atom | Predicted pKa |

|---|---|

| Pyrrolidine Nitrogen (N1) | 9.5 |

Computational Modeling of Chiral Recognition Processes and Mechanisms of Asymmetric Induction

As a chiral molecule, this compound can exhibit stereoselective interactions with other chiral molecules. Computational modeling is a powerful tool for studying these chiral recognition processes. This can involve docking studies, where the molecule is placed in the binding site of a chiral receptor, such as an enzyme or a chiral stationary phase in chromatography. The interactions between the molecule and the receptor can be analyzed to understand the basis of enantioselectivity.

Molecular dynamics simulations can also be used to model the dynamic process of chiral recognition. By simulating the interaction of both the (S) and (R) enantiomers with a chiral selector, it is possible to compare their binding modes and interaction energies. This can reveal the subtle differences in intermolecular forces, such as hydrogen bonds and van der Waals interactions, that lead to the preferential binding of one enantiomer over the other. These computational insights are crucial for understanding the mechanisms of asymmetric induction in chemical reactions where this or similar molecules are used as chiral catalysts or auxiliaries.

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Routes for (S)-1-Benzyl-3-methylpyrrolidin-3-amine

Current synthetic strategies for chiral pyrrolidines often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future research must prioritize the development of green and sustainable synthetic routes to this compound.

One promising avenue is the application of biocatalysis . Engineered enzymes, such as transaminases or imine reductases, could be employed for the asymmetric synthesis of the chiral amine core. Directed evolution of enzymes like cytochrome P411 has already shown success in creating chiral pyrrolidines through intramolecular C(sp³)–H amination, offering a potential route from simple azide (B81097) precursors with high enantioselectivity. nih.govacs.org This approach offers mild reaction conditions, high stereoselectivity, and a reduced environmental footprint compared to traditional chemical methods.

The following table compares a hypothetical traditional synthesis with potential sustainable alternatives that merit investigation.

| Parameter | Traditional Batch Synthesis (Hypothetical) | Biocatalytic Route (Future Direction) | Continuous Flow Synthesis (Future Direction) |

| Catalyst | Stoichiometric chiral reagents or heavy metal catalysts | Engineered enzymes (e.g., transaminases) | Immobilized catalysts (chemo- or bio-catalysts) |

| Solvents | Often chlorinated or polar aprotic solvents | Aqueous buffers, "green" solvents | Minimized solvent volume, potential for solvent recycling |

| Temperature | Wide range, often requiring heating or cooling | Near-ambient temperatures | Precise temperature control, improved safety |

| Waste Generation | High (byproducts, catalyst waste, solvent) | Low (biodegradable catalyst, aqueous waste) | Reduced waste streams, potential for in-line separation |

| Atom Economy | Moderate to Low | High | High |

| Scalability | Often challenging, with safety concerns | Can be limited by enzyme stability and cost | Readily scalable by extending operation time |

Expanding the Scope of its Application as a Chiral Catalyst or Auxiliary in Unexplored Reaction Classes

Pyrrolidine (B122466) derivatives are renowned organocatalysts, with L-proline and its analogues being prime examples. The unique structure of this compound, with its sterically hindered yet available primary amine, suggests it could function as a novel chiral catalyst or auxiliary in unexplored reaction classes.

Future research should explore its efficacy in staple asymmetric transformations such as Michael additions, aldol (B89426) reactions, and Mannich reactions . The geminal methyl group at the C3 position could impart unique steric hindrance, potentially leading to different or improved stereoselectivities compared to existing pyrrolidine-based catalysts.

Furthermore, its potential as a chiral ligand in transition-metal catalysis is an exciting frontier. The two nitrogen atoms could act as a bidentate ligand for various metals, creating a chiral environment for reactions like asymmetric hydrogenation, allylic alkylation, or C-H activation. The combination of a soft primary amine and a harder tertiary amine offers interesting coordination possibilities.

Finally, its use as a chiral auxiliary warrants investigation. chemrxiv.org By temporarily attaching it to a prochiral molecule, it could direct the stereochemical outcome of a reaction before being cleaved and recycled. The stability of the pyrrolidine ring and the reactivity of the primary amine make it a suitable candidate for such applications.

| Potential Application | Reaction Class | Rationale for Exploration |

| Organocatalyst | Asymmetric Michael Addition | Steric bulk from the C3-methyl group may enhance facial selectivity. |

| Asymmetric Aldol Reaction | The primary amine could activate the ketone via enamine formation, with the chiral scaffold controlling the stereochemical outcome. | |

| Chiral Ligand | Transition Metal-Catalyzed Hydrogenation | Formation of a chiral metal complex to enable enantioselective reduction of olefins or ketones. |

| Chiral Auxiliary | Asymmetric Alkylation of Carbonyls | Covalent attachment to a ketone/aldehyde could create a chiral enolate or enamine, directing alkylation to one face. |

Advanced Computational Approaches for Rational Design and Property Prediction of its Derivatives

To accelerate the discovery of new applications, advanced computational methods should be employed for the rational design and property prediction of derivatives of this compound.

Density Functional Theory (DFT) calculations can be used to model transition states of reactions catalyzed by the molecule. nih.govacs.org This would provide insights into the origins of enantioselectivity and allow for the in-silico screening of various derivatives with modified substituents on the benzyl (B1604629) group or the primary amine. By understanding the non-covalent interactions between the catalyst and the substrate, researchers can design second-generation catalysts with enhanced activity and selectivity. chemrxiv.orgnih.govnih.goviciq.orgchemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) studies can be applied to build predictive models. nih.govmdpi.comnih.gov By synthesizing a small library of derivatives and evaluating their catalytic performance or biological activity, QSAR models can be developed to correlate structural features with observed outcomes. These models can then be used to predict the properties of virtual compounds, prioritizing the synthesis of the most promising candidates.

Molecular Dynamics (MD) simulations can further elucidate the conformational behavior of the catalyst or its derivatives when interacting with substrates or biological targets, providing a dynamic view of the recognition process. nih.govtandfonline.com

| Computational Method | Application Area | Objective |

| Density Functional Theory (DFT) | Catalyst Design | Model reaction transition states to predict enantioselectivity and understand stereochemical control. nih.gov |

| QSAR | Property Prediction | Correlate structural descriptors of derivatives with catalytic efficacy or biological activity to guide new designs. nih.govnih.gov |

| Molecular Docking | Bioactivity Screening | Predict binding modes and affinities of derivatives to biological targets (e.g., enzymes, receptors). nih.gov |

| Molecular Dynamics (MD) | Mechanistic Insight | Simulate the dynamic behavior of catalyst-substrate or ligand-receptor complexes to assess stability and conformational preferences. tandfonline.com |

Integration of this compound into High-Throughput Synthesis and Screening Methodologies

The exploration of the catalytic potential and biological activity of this compound and its derivatives can be significantly accelerated through high-throughput methodologies. nih.gov

Automated parallel synthesis platforms can be utilized to rapidly generate libraries of derivatives. nih.govresearchgate.net By varying substituents on the benzyl ring or by modifying the primary amine, hundreds of unique compounds can be synthesized in microtiter plates. This approach allows for a systematic exploration of the structure-activity relationship.

Once synthesized, these libraries can be subjected to high-throughput screening (HTS) to identify promising candidates. nih.gov For catalytic applications, rapid screening techniques such as fluorescence-based assays, circular dichroism, or mass spectrometry can be used to determine reaction yield and enantiomeric excess simultaneously for many reactions. nih.govmpg.de For medicinal chemistry applications, HTS against panels of biological targets can quickly identify potential lead compounds.

This combination of automated synthesis and rapid screening creates a powerful workflow for discovering novel applications, transforming a traditionally slow, serial process into a highly efficient, parallel one. nih.gov

Exploration of New Chemical Space Enabled by the Unique Pyrrolidine Amine Scaffold

The pyrrolidine ring is considered a "privileged scaffold" in medicinal chemistry, as it is a recurring motif in numerous biologically active compounds and FDA-approved drugs. researchgate.netnih.govnih.govfrontiersin.org The unique 3-methyl-3-amino substitution pattern of this compound provides a novel starting point for exploring new chemical space in drug discovery.

The scaffold's sp³-rich, three-dimensional character is highly desirable for modern drug design, as it can lead to improved selectivity and better physicochemical properties compared to flat, aromatic systems. researchgate.netnih.gov Future research should focus on creating libraries of compounds based on this core structure for screening against a wide range of biological targets.

Key points of diversification include:

Functionalization of the primary amine: Acylation, alkylation, or sulfonylation can introduce a wide variety of functional groups.

Modification of the benzyl group: Introducing different substituents on the aromatic ring can modulate electronic properties and steric bulk.

Debenzylation and N-functionalization: Removal of the benzyl group would unmask the secondary amine, providing another site for diversification.

The resulting libraries could be screened for activity in areas where pyrrolidine derivatives have already shown promise, such as neuroscience, oncology, and infectious diseases. frontiersin.org The unique stereochemistry of the C3 quaternary center could lead to novel interactions with biological targets, potentially yielding compounds with new mechanisms of action or improved therapeutic profiles.

Conclusion

Summary of Key Research Contributions and Remaining Challenges

(S)-1-Benzyl-3-methylpyrrolidin-3-amine emerges from a class of chiral pyrrolidine (B122466) derivatives that have garnered significant interest in synthetic and medicinal chemistry. sigmaaldrich.comnih.gov Although specific research focused exclusively on this compound is not extensively documented in publicly available literature, its structural features—a chiral pyrrolidine ring, a quaternary stereocenter, and a vicinal diamine motif—place it at the intersection of several key research areas. The primary contribution of compounds within this family lies in their application as chiral auxiliaries, ligands for transition metal catalysts, and organocatalysts in asymmetric synthesis. nih.govchemrxiv.orgresearchgate.net The pyrrolidine scaffold is a privileged structure, frequently found in pharmaceuticals and biologically active compounds, suggesting the potential of this compound as a valuable building block in drug discovery. nih.govacs.org

The key structural elements of this compound offer distinct potential advantages. The rigid five-membered ring provides a well-defined stereochemical environment, which is crucial for inducing enantioselectivity in chemical transformations. The presence of a methyl group at the C3 position creates a quaternary stereocenter, a feature that can enhance molecular complexity and influence binding affinity to biological targets. Furthermore, the 1,3-diamine arrangement allows it to act as a bidentate ligand, capable of coordinating with metal centers to form stable and reactive catalytic species. nih.gov

Despite this potential, significant challenges remain. The foremost challenge is the apparent lack of dedicated studies on this compound itself, which limits a direct assessment of its efficacy and applications. A major hurdle in its broader application is the development of efficient and highly stereoselective synthetic routes. The construction of the quaternary amine-bearing stereocenter is a non-trivial synthetic task that requires precise methodological control. nih.gov Furthermore, its catalytic activity, substrate scope, and performance relative to more established chiral ligands have yet to be systematically investigated. In the context of medicinal chemistry, its biological activity, target profile, and structure-activity relationships are entirely unexplored.

Prospective Outlook on the Continuing Impact of this compound in Fundamental and Applied Chemical Science

The future of this compound in chemical science appears promising, contingent on dedicated research efforts to unlock its potential. In fundamental chemical research, this compound represents an excellent candidate for expanding the toolbox of chiral ligands and organocatalysts. unibo.it Systematic studies of its application in a range of asymmetric transformations—such as aldol (B89426) reactions, Michael additions, and hydrogenations—could provide valuable insights into the influence of a quaternary center on catalytic efficiency and stereochemical control. Such studies would contribute to a deeper understanding of reaction mechanisms and the rational design of next-generation catalysts.

In applied science, the prospective impact is twofold. Firstly, in the realm of fine chemical and pharmaceutical manufacturing, this compound, if proven to be an effective chiral ligand, could facilitate the efficient, enantioselective synthesis of high-value molecules. Chiral diamines are of tremendous interest to synthetic chemists for their role in producing chiral catalysts and pharmaceuticals. sigmaaldrich.com Its application could lead to more atom-economical and environmentally benign production processes for complex active pharmaceutical ingredients (APIs). researchgate.netchemrxiv.org

Secondly, in medicinal chemistry, the pyrrolidine nucleus is one of the most common five-membered nitrogen heterocycles found in FDA-approved drugs. nih.gov Derivatives of this scaffold are widely used to develop treatments for a range of human diseases, including those affecting the central nervous system. chemimpex.comuran.ua As a chiral building block, this compound could serve as a key intermediate in the synthesis of novel therapeutic agents. Its unique three-dimensional structure may allow for potent and selective interactions with biological targets that are inaccessible to simpler analogs. nih.gov Future research could focus on incorporating this scaffold into new molecular entities and evaluating their potential as anticancer, neuropharmacological, or anti-inflammatory agents. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.